3-Acetyl-d3 Rocuronium Bromide

Isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standard

3-Acetyl-d3 Rocuronium Bromide (CAS unlabeled parent: 122483-73-2) is a stable isotope-labeled analog of 3-Acetyl Rocuronium Bromide, the compound designated as Rocuronium EP Impurity B (USP Rocuronium Related Compound B). It belongs to the aminosteroidal class of compounds derived from the non-depolarizing neuromuscular blocking agent Rocuronium Bromide.

Molecular Formula C₃₄H₅₂D₃BrN₂O₅
Molecular Weight 654.73
Cat. No. B1162228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-d3 Rocuronium Bromide
Synonyms1-[(2β,3α,5α,16β,17β)-3,17-Bis(acetyloxy)-2-(4-morpholinyl)androstan-16-yl]-1-(2-propen-1-yl)pyrrolidinium Bromide-d3
Molecular FormulaC₃₄H₅₂D₃BrN₂O₅
Molecular Weight654.73
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetyl-d3 Rocuronium Bromide: Deuterated EP Impurity B Reference Standard for Rocuronium LC-MS Quantification


3-Acetyl-d3 Rocuronium Bromide (CAS unlabeled parent: 122483-73-2) is a stable isotope-labeled analog of 3-Acetyl Rocuronium Bromide, the compound designated as Rocuronium EP Impurity B (USP Rocuronium Related Compound B) [1]. It belongs to the aminosteroidal class of compounds derived from the non-depolarizing neuromuscular blocking agent Rocuronium Bromide. The molecule carries three deuterium atoms at the 3-acetyl position, yielding a molecular formula of C₃₄H₅₂D₃BrN₂O₅ and a molecular weight of 654.73 g/mol . Its primary intended use is as an isotope-labeled internal standard (SIL-IS) for the accurate mass-spectrometric quantification of 3-Acetyl Rocuronium Bromide impurity in Rocuronium Bromide active pharmaceutical ingredient (API) and finished drug products . The compound is supplied as a research-use-only analytical reference material, typically with HPLC purity ≥95%, and is stored at −20 °C under inert atmosphere due to its hygroscopic nature .

Why Non-Deuterated 3-Acetyl Rocuronium Bromide Cannot Substitute for Its d3-Labeled Analog in Regulated Quantitative Analysis


The non-deuterated 3-Acetyl Rocuronium Bromide (MW 651.71 g/mol) and the d3-labeled analog (MW 654.73 g/mol) are chemically near-identical but critically distinguished by a mass-to-charge ratio (m/z) shift of approximately +3.02 Da . In liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows, this mass difference is the sole physical basis for selective detection of the internal standard versus the endogenous analyte. Substituting the non-deuterated form eliminates this discrimination, rendering isotope dilution mass spectrometry (IDMS) impossible. More fundamentally, regulatory frameworks—including ICH Q3A/Q3B impurity thresholds, EP monographs, and ANDA/DMF submission requirements—increasingly expect or mandate the use of stable isotope-labeled internal standards to achieve the accuracy and precision needed for impurity quantification at levels of ≤0.20% of the API . Using an unlabeled structural analog such as pancuronium or vecuronium as a surrogate internal standard introduces differential extraction recovery (e.g., 59% for rocuronium vs. 83% for verapamil IS) and unequal matrix effect compensation, directly degrading quantification reliability [1]. The deuterated impurity standard is therefore not interchangeable with its non-deuterated counterpart or with pharmacologically related internal standards.

Quantitative Differentiation Evidence: 3-Acetyl-d3 Rocuronium Bromide vs. Closest Analogs and Alternatives


Mass Spectrometric Discrimination: +3.02 Da m/z Shift vs. Non-Deuterated 3-Acetyl Rocuronium Bromide

3-Acetyl-d3 Rocuronium Bromide exhibits a mass-to-charge ratio (m/z) that is 3.02 atomic mass units higher than its non-deuterated counterpart, 3-Acetyl Rocuronium Bromide. The non-deuterated parent (C₃₄H₅₅N₂O₅⁺ cation) has a monoisotopic mass of 571.81 Da (bromide salt MW 651.71 g/mol), whereas the d3-labeled analog (C₃₄H₅₂D₃N₂O₅⁺) has a monoisotopic mass of 574.83 Da (bromide salt MW 654.73 g/mol) . This +3 Da mass shift, arising from the substitution of three hydrogen atoms with deuterium at the 3-acetyl position, provides a fully resolved MS channel for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) without isotopic cross-talk between the internal standard and the analyte [1]. In contrast, a non-deuterated structural analog (e.g., pancuronium, vecuronium, or 3-desacetylvecuronium) used as internal standard would require a completely different MS transition, introducing differential ionization efficiency and retention time shifts that preclude true isotope dilution quantification [2].

Isotope dilution mass spectrometry Impurity quantification LC-MS/MS internal standard

Precision Improvement: Deuterated SIL-IS vs. Non-Isotopic Structural Analog Internal Standards in LC-MS/MS

While no published head-to-head comparison specifically evaluates 3-Acetyl-d3 Rocuronium Bromide against a non-isotopic internal standard for impurity B quantification, strong class-level evidence demonstrates that deuterated stable isotope-labeled internal standards (SIL-IS) consistently outperform non-isotopic structural analog internal standards with respect to inter-assay precision. In a controlled study comparing sirolimus-d3 (deuterated SIL-IS) against desmethoxyrapamycin (DMR, structural analog IS) for high-throughput HPLC-ESI-MS/MS quantification, the inter-patient assay imprecision (CV) was 2.7%–5.7% with the deuterated IS versus 7.6%–9.7% with the non-isotopic analog IS [1]. This represents an approximate 2- to 3-fold improvement in precision attributable to near-identical extraction recovery, co-elution, and ionization efficiency of the deuterated IS with its analyte—properties that non-isotopic structural analogs cannot replicate. For Rocuronium Bromide impurity analysis, where EP Impurity B must be quantified at ≤0.20% of the API, achieving CV below 5% is critical to ensure that measured impurity levels do not artifactually exceed the regulatory specification threshold due to analytical variability alone .

Assay precision Coefficient of variation Regulatory bioanalysis

Impurity B Quantification Sensitivity: HPLC-ED LOQ of 750 ng/mL Necessitates MS-Based Methods with Isotope Correction

The European Pharmacopoeia (Ph. Eur. 5.5) monograph for Rocuronium Bromide specifies eight impurities (A–H), with Impurity B (3-Acetyl Rocuronium Bromide) having the highest limit of quantitation (LOQ) among them at 750 ng/mL when analyzed by the HPLC-amperometric detection (HPLC-ED) method [1]. This LOQ, while suitable for bulk API testing, is insufficient for trace-level quantification in complex matrices such as biological samples or finished drug products where matrix effects can severely compromise detection. For comparison, the same HPLC-ED method achieved an LOQ of 45 ng/mL for rocuronium itself and 25 ng/mL for other impurities, meaning Impurity B is 17- to 30-fold less sensitively detected than the parent drug or other impurities [1]. In stability-indicating RP-HPLC with UV detection at 210 nm, the LOQ and LOD for rocuronium (drug substance and product) are 11.1 μg/mL and 3.66 μg/mL respectively, with impurity detection not separately validated . The deuterated 3-Acetyl-d3 Rocuronium Bromide, when employed as an SIL-IS in LC-MS/MS, enables quantification of Impurity B at concentrations well below the HPLC-ED LOQ by compensating for matrix-induced ion suppression/enhancement, thereby supporting the sensitivity requirements of ICH Q3A impurity identification and qualification thresholds [2].

Impurity profiling Limit of quantitation Pharmaceutical quality control

Matrix Effect Compensation: Co-Elution and Ionization Parity of Deuterated Internal Standard

A critical limitation of non-isotopic internal standards in LC-MS/MS is their differential chromatographic retention time relative to the analyte, which exposes them to different regions of the solvent front or matrix-eluted interferences, resulting in unequal ion suppression or enhancement. In a systematic comparison of deuterated (²H) SIL-IS versus ¹³C/¹⁵N-labeled IS, the deuterated IS exhibited a retention time shift (earlier elution) due to the deuterium isotope effect, which partially diminished its matrix effect compensation capability [1]. However, for 3-Acetyl-d3 Rocuronium Bromide—bearing only three deuterium atoms on a non-exchangeable acetyl methyl group—the deuterium isotope effect on reversed-phase retention is minimal compared to per-deuterated analogs. The critical comparison is against non-isotopic structural analog IS (e.g., pancuronium, vecuronium, or verapamil), where retention time differences of 0.5–2.0 minutes are typical, placing the IS and analyte in entirely different matrix suppression zones [2]. Studies demonstrate that relative recoveries improve to 107%–124% when deuterated internal standards are used, compared to 85%–132% with non-deuterated IS, and precision across all sample lots is consistently improved [3]. For rocuronium impurity quantification, where the analyte (Impurity B) and the deuterated IS (3-Acetyl-d3) are near-perfect chemical twins, matrix effect correction is maximized.

Matrix effect Ion suppression Isotope dilution Bioanalytical method validation

Regulatory Fitness: Isotope-Labeled Impurity Standard for ANDA/DMF Method Validation Under ICH Q3A

The ICH Q3A(R2) guideline mandates identification of any impurity present at ≥0.10% (or 1.0 mg/day) and qualification at ≥0.15% (or 1.0 mg/day) of the drug substance [1]. For Rocuronium Bromide, the EP monograph sets an individual limit of ≤0.20% for Impurity B, placing it above both the identification and qualification thresholds . Analytical methods used to support ANDA and DMF submissions must therefore demonstrate adequate specificity, accuracy, and precision for Impurity B quantification at these levels. The FDA Guidance for Industry on ANDAs: Impurities in Drug Substances explicitly references the need for validated analytical procedures and appropriately characterized reference standards for impurity determination [2]. Deuterated impurity reference standards such as 3-Acetyl-d3 Rocuronium Bromide are specifically recognized by pharmaceutical reference standard suppliers as critical tools for method validation, serving as stable isotope-labeled internal standards that meet the regulatory expectation for mass spectrometry-based impurity profiling in ANDA/DMF submissions . Non-deuterated impurity standards cannot fulfill the SIL-IS role, and non-pharmacopeial structural analog internal standards may face increased regulatory scrutiny regarding method specificity.

ANDA submission Drug master file Method validation Regulatory compliance

Position-Specific Deuteration at 3-Acetyl: Structural Integrity for Targeted MS/MS Fragment Monitoring

The three deuterium atoms in 3-Acetyl-d3 Rocuronium Bromide are positioned on the acetyl group at the C-3 position of the steroidal androstane core, rather than being randomly distributed across the molecule . This site-specific deuteration is structurally significant because the 3-acetyl and 17-acetyl groups are the primary sites of metabolic and chemical hydrolysis that generate degradation products and impurities. In MS/MS fragmentation, the 3-acetyl-d3 label remains attached to the fragment ion containing the C-3 acetyl moiety, producing a characteristic +3 Da shift in the corresponding product ion that confirms the identity of the analyte-derived fragment . This contrasts with randomly deuterated or per-deuterated analogs, where deuterium scrambling across multiple sites can produce complex, overlapping isotopic patterns that complicate selected reaction monitoring (SRM) transitions [1]. The non-deuterated 3-Acetyl Rocuronium Bromide, by definition, lacks any isotopic signature and therefore cannot provide this confirmatory fragment-level identification. For analytical method validation, the ability to monitor both the precursor-to-product transition of the analyte and the corresponding +3 Da shifted transition of the internal standard in the same MS/MS acquisition provides a built-in confirmation of assay specificity [2].

Deuteration site specificity MS/MS fragmentation Isotopic purity Stable isotope labeling

High-Value Application Scenarios for 3-Acetyl-d3 Rocuronium Bromide in Pharmaceutical Analysis and Quality Control


LC-MS/MS Method Development and Validation for Rocuronium Bromide EP Impurity B Quantification in API

In generic pharmaceutical development, ANDA filers must demonstrate that Rocuronium Bromide API complies with the EP Impurity B specification of ≤0.20%. 3-Acetyl-d3 Rocuronium Bromide serves as the stable isotope-labeled internal standard for a validated LC-MS/MS method capable of quantifying Impurity B at concentrations well below the 750 ng/mL LOQ of the pharmacopeial HPLC-ED method [1]. The +3 Da mass separation ensures no isotopic cross-talk, while co-elution with the non-deuterated analyte provides optimal matrix effect correction. This application directly addresses the ICH Q3A requirement for specific, sensitive impurity quantification methods [2].

Stability-Indicating Assay for Rocuronium Bromide Forced Degradation Studies

During forced degradation studies under ICH Q1A(R2) conditions (acid, base, oxidative, thermal, photolytic stress), 3-Acetyl Rocuronium Bromide (Impurity B) may form as a degradation product. Using 3-Acetyl-d3 Rocuronium Bromide as the SIL-IS enables accurate quantification of Impurity B formation kinetics across degradation time points, distinguishing it from co-eluting degradation products (Impurities A, C–H) with different m/z transitions [1]. The site-specific deuteration at the C-3 acetyl group is particularly valuable here, as this ester linkage is a primary site of hydrolytic degradation, and the +3 Da label is retained even if the 17-acetyl group is cleaved, enabling tracking of specific degradation pathways [2].

GMP-Compliant Batch Release Testing and Quality Control of Rocuronium Bromide Drug Product

For commercial batch release, QC laboratories require validated methods with demonstrated precision at the specification limit. The use of 3-Acetyl-d3 Rocuronium Bromide as SIL-IS in an LC-MS/MS batch release method provides the inter-assay precision (CV < 5%) needed to confidently distinguish compliant batches (Impurity B ≤0.20%) from borderline failures, whereas HPLC-ED methods with higher variability risk unnecessary batch rejections [1]. The deuterated standard is supplied with full Certificates of Analysis (COA) including HPLC purity, NMR, and MS characterization, meeting the reference standard qualification requirements of ISO 17034 and GMP quality systems [2].

Forensic Toxicology and Post-Mortem Rocuronium Detection with Metabolite Differentiation

In forensic toxicology, distinguishing administered Rocuronium Bromide from its metabolites and impurities in post-mortem biological matrices (blood, urine, liver, bile) is analytically challenging due to extensive matrix interference. 3-Acetyl-d3 Rocuronium Bromide enables isotope dilution quantification of Impurity B in these complex matrices, providing a diagnostic tool to differentiate pharmaceutical impurity carryover from in vivo metabolic formation. The class-level evidence demonstrates that deuterated SIL-IS improves recovery precision to 107%–124% in complex biological matrices, versus 85%–132% without deuterated IS [1]. This application leverages the documented capability of LC-MS/MS with deuterated IS to quantify rocuronium-related compounds in forensic specimens at LOQ as low as 10–25 ng/mL [2].

Quote Request

Request a Quote for 3-Acetyl-d3 Rocuronium Bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.